Structural Uniqueness versus the Isomeric Macrocyclic ASK1 Inhibitor Compound 11
The target compound is a linear molecule, whereas Compound 11 (PDB ligand NKJ, co-crystallized with human ASK1 in 6OYW) is a macrocyclic isomer with the identical molecular formula C19H19N5O2 [1]. Compound 11 adopts a constrained, ring-closed conformation that fits the ATP-binding pocket of ASK1, enabling a biochemical IC50 of approximately 95–120 nM for the macrocyclic series [2]. The linear target compound, lacking this macrocyclic constraint, cannot achieve the same binding pose and has no reported ASK1 inhibitory activity, highlighting a stark functional divergence driven solely by topology rather than atomic composition.
Macrocycle (Compound 11): IC₅₀ ~95–123 nM
| Evidence Dimension | Molecular topology (linear vs. macrocyclic) and associated ASK1 kinase inhibitory activity |
|---|---|
| Target Compound Data | Linear architecture; no ASK1 activity reported |
| Comparator Or Baseline | Compound 11 (macrocyclic isomer, PDB: NKJ): cell IC50 = 95–123 nM for related macrocyclic analogs (compounds 19 and 26) [2] |
| Quantified Difference | Activity for the linear compound is unreported vs. 95–123 nM for the macrocyclic comparator; functional difference is qualitative (active vs. not characterized as active) but structurally definitive |
| Conditions | Comparison based on X-ray crystallography (6OYW, 2.60 Å resolution) and cell-based ASK1 inhibition assays in the referenced publication [1][2] |
Why This Matters
This demonstrates that compounds with identical molecular formulae can have entirely different biological profiles, reinforcing the need to procure the exact compound for target-specific assays rather than assuming equivalence based on composition alone.
- [1] RCSB PDB. 6OYW: ASK1 kinase domain in complex with Compound 11. DOI: 10.2210/pdb6oyw/pdb. View Source
- [2] Himmelbauer, M.K. et al. J. Med. Chem. 2019, 62, 10740–10756. DOI: 10.1021/acs.jmedchem.9b01206. View Source
